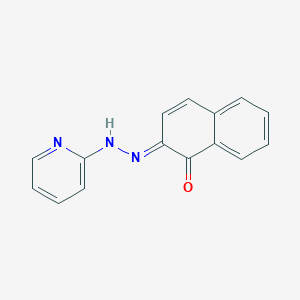
Selenium-80
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenium-80 is an isotope of Selenium . It has a mass number of 80, which is the number of nucleons (protons and neutrons). It has an atomic number of 34, which is the number of protons, and 46 neutrons . The isotopic mass of Selenium-80 is 79.916522 (8) u .
Synthesis Analysis
Selenium nanoparticles can be synthesized by physical, chemical, and biological methods . The biologically synthesized Selenium nanoparticles demonstrate greater compatibility with human organs and tissues . The effect of size, shape, and the method employed for their synthesis on their applications in biological systems has been explored by many researchers .
Molecular Structure Analysis
Naturally, selenium exists in two forms: inorganic (selenite and selenate) and organic (selenomethionine and selenocysteine). Selenium is found in the form of both crystalline and amorphous polymorphic structures in nature .
Physical And Chemical Properties Analysis
Selenium-80 has a mass number of 80, an atomic number of 34, and 46 neutrons . Its isotopic mass is 79.916522 (8) u, and its nuclide mass is 79.8978709 u . Selenium has a melting point of 220.8°C and a boiling point of 685°C . Its density is 4.81 g/cm³ .
科学的研究の応用
Biotechnology and Environmental Applications :
- Selenium biomineralization by bacteria can be used for bioremediation and wastewater treatment by removing selenium from contaminated waters and sequestering it in a reusable form (Nancharaiah & Lens, 2015).
Agricultural Applications :
- Biofortification and phytoremediation techniques using Selenium can increase its accumulation in crops and clean up Selenium-contaminated environments. These techniques can be optimized using knowledge from model crops and biotechnologies like microbial inoculation (Wu et al., 2015).
Human Health :
- Selenium is an essential trace element with roles in antioxidant properties and potential chemotherapeutic effects. Its significance in human health is still a subject of active research (Schomburg, 2016).
Analytical Chemistry Applications :
- Development of analytical methodologies using stable isotopes of Selenium, including Selenium-80, for studies of its absorption and metabolism in humans (Janghorbani et al., 1981).
Geochemistry and Isotope Research :
- Research on Selenium isotope fractionation has provided insights into reactions such as dissimilatory Se reduction, assimilation by plants, and others, which are important for understanding Selenium's biogeochemical processes (Johnson, 2004).
Speciation Analysis in Biological Samples :
- Selenium speciation analysis in biological samples is crucial for understanding its role in nutrition and in preventing diseases. Reliable and validated analytical methods are essential for characterizing Selenium-containing products (Połatajko et al., 2006).
作用機序
Selenium is first metabolized to selenophosphate and selenocysteine. Selenium incorporation is genetically encoded through the RNA sequence UGA . Selenium is a part of selenoproteins and selenocompounds within the human body, playing a critical role in reproduction, DNA synthesis, thyroid hormone, metabolism, and protection from infections and oxidative damage .
Safety and Hazards
将来の方向性
Selenium nanoparticles have attracted the interest of many researchers due to their biocompatibility, bioavailability, and low toxicity . They are being used in various biomedical applications and have broad prospects in the food and medical industries . Selenium is also being used in end-to-end testing, and its usage is expected to increase .
特性
IUPAC Name |
selenium-80 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se/i1+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGBHKTXTAQXES-OUBTZVSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[80Se] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Se |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.91652 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Selenium-80 | |
CAS RN |
14681-72-2 |
Source


|
| Record name | Selenium, isotope of mass 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014681722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

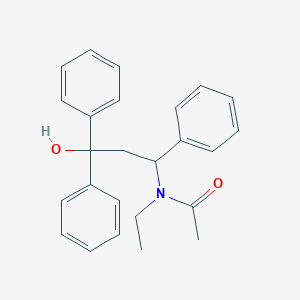
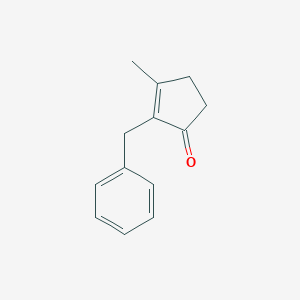
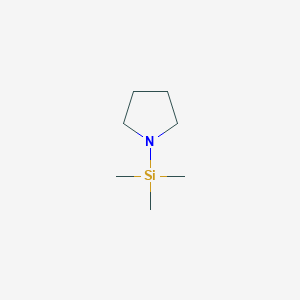
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

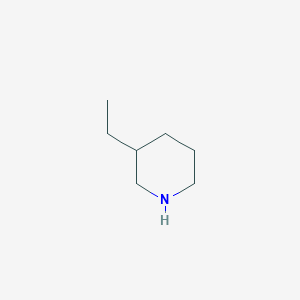
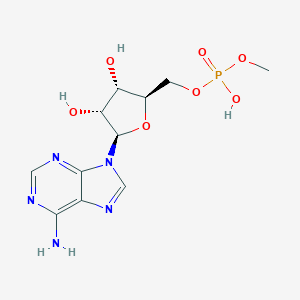
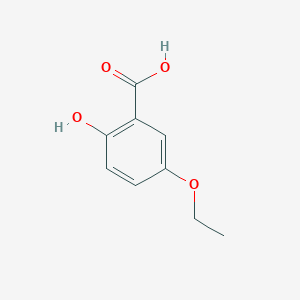




![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
